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molecular formula C9H8FIO2 B8434368 Methyl 5-fluoro-2-iodo-3-methylbenzoate

Methyl 5-fluoro-2-iodo-3-methylbenzoate

Cat. No. B8434368
M. Wt: 294.06 g/mol
InChI Key: OBWYAGHPBWAFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08263622B2

Procedure details

To a solution of 5-fluoro-2-iodo-3-methyl-benzoic acid methyl ester (11.2 g) in dichloromethane (80 mL) was added dropwise over 25 minutes diisobutyl aluminium hydride (113 mL, 1.02 mol/L hexane solution) at −78° C., and the mixture was stirred at the same temperature for 30 minutes. To the reaction mixture was added dropwise methanol (10 mL) at the same temperature, and the mixture was stirred for 10 minutes. To the reaction mixture was added a saturated potassium sodium tartrate tetrahydrate aqueous solution (300 mL) under ice-cooling, and the mixture was stirred for 30 minutes. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was washed with hexane to give (5-fluoro-2-iodo-3-methyl-phenyl)methanol (7.15 g). To a suspension of the obtained compound (7.15 g) in chloroform (53 mL) and acetone (5.2 mL) was added manganese dioxide, and the mixture was stirred at room temperature for 4 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated. The residue was purified by column chromatography on silica gel (eluent: ethyl acetate/n-hexane=0-15%) to give the title compound (3.54 g).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
potassium sodium tartrate tetrahydrate
Quantity
300 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=O)[C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[C:6]([CH3:11])[C:5]=1[I:12].[H-].C([Al+]CC(C)C)C(C)C.CO.O.O.O.O.C(C(C(C([O-])=O)O)O)([O-])=O.[Na+].[K+]>ClCCl>[F:10][C:8]1[CH:7]=[C:6]([CH3:11])[C:5]([I:12])=[C:4]([CH2:3][OH:2])[CH:9]=1 |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
COC(C1=C(C(=CC(=C1)F)C)I)=O
Name
Quantity
113 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Three
Name
potassium sodium tartrate tetrahydrate
Quantity
300 mL
Type
reactant
Smiles
O.O.O.O.C(=O)([O-])C(O)C(O)C(=O)[O-].[Na+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C=C(C(=C(C1)CO)I)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.15 g
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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